molecular formula C18H14N4 B3327234 N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine CAS No. 324068-05-5

N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine

Cat. No.: B3327234
CAS No.: 324068-05-5
M. Wt: 286.3 g/mol
InChI Key: WZOWVSSXNGVOHF-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine is a Schiff base compound characterized by two pyridin-4-yl groups connected via a methanimine (–CH=N–) linkage. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and catalysis.

Properties

IUPAC Name

N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOWVSSXNGVOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=NC=C2)C=NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine typically involves the following steps:

    Formation of the Imine Linkage: This is achieved by the condensation reaction between 4-aminopyridine and 4-formylpyridine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Tubercular Properties

Recent studies have highlighted the anti-tubercular activity of compounds related to N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine. For instance, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. Research indicates that some synthesized compounds exhibit comparable or superior activity to standard treatments like Rifampicin, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundMIC (μg/mL)Activity Level
This compound25–50High
Rifampicin40Moderate
Other derivatives62.5–1000Variable

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds with similar pyridine and imine functionalities have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that these compounds may induce apoptosis in various cancer cell lines, although further research is needed to establish their efficacy and mechanism of action .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex nitrogen-containing heterocycles. Its synthesis involves the condensation of pyridine derivatives with aldehydes or ketones, providing a versatile platform for further modifications .

Table 2: Synthetic Routes Involving N-Pyridin-4-Yl-Methanimine Derivatives

Reaction TypeReactantsProducts
CondensationPyridine + AldehydeN-pyridin derivatives
CyclizationN-pyridin + AmineHeterocyclic compounds

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and materials development. These metal-ligand complexes have potential applications in sensors and electronic devices due to their tunable electronic properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anti-Tubercular Activity :
    • Researchers synthesized a series of derivatives based on N-pyridin-4-yl-methanimine and evaluated their activity against M. tuberculosis. The study concluded that specific structural modifications enhanced biological activity significantly, suggesting a structure-activity relationship (SAR) .
  • Investigation into Anticancer Effects :
    • A research team explored the effects of pyridine-based compounds on cancer cell lines, finding that certain derivatives induced apoptosis through reactive oxygen species (ROS) generation . This highlights the potential for developing new cancer therapies based on this compound.
  • Coordination Complex Development :
    • A study focused on synthesizing metal complexes using N-pyridin-4-ymines as ligands, demonstrating enhanced catalytic activity in organic transformations, showcasing the compound's versatility in material sciences .

Mechanism of Action

The mechanism by which N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine exerts its effects depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine rings and the imine group, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related methanimine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/R-Groups Synthesis Method Key Properties/Applications
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine (Target) C₁₇H₁₃N₃ 259.31* Dual pyridin-4-yl groups Likely condensation reaction Potential ligand for coordination chemistry
(E)-N-(4-(Hexyloxy)phenyl)-1-(4-(pyridin-4-yl)phenyl)methanimine C₂₄H₂₅N₂O 357.47 Hexyloxy (–OC₆H₁₃) Reflux in ethanol Mesomorphic behavior (liquid crystals)
(E)-1-(4-(pyridin-4-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methanimine C₂₃H₃₃N₂O₃Si 437.61 Triethoxysilylpropyl (–Si(OEt)₃C₃H₆–) Condensation with APTES Hybrid materials, surface functionalization
(E)-N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine C₁₄H₁₀F₄N 284.24 4-Fluorophenyl, 4-CF₃ Microwave irradiation Enhanced thermal stability, electronic effects
N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine C₁₄H₁₄N₂ 210.27 4-Ethylphenyl (–C₂H₅) Not specified Simpler structure, hydrophobic interactions

*Calculated based on molecular formula.

Structural and Electronic Variations

  • Pyridyl vs. Fluorinated Groups : The target compound’s dual pyridin-4-yl groups enable strong π-π interactions and metal-coordination sites, whereas fluorinated derivatives (e.g., ) exhibit electron-withdrawing effects, enhancing thermal stability and altering electronic density .
  • Alkyloxy vs. Silyl Substituents: The hexyloxy group in increases solubility in non-polar solvents and induces liquid crystalline behavior. In contrast, the triethoxysilyl group in enables covalent bonding to silica surfaces, useful for hybrid materials .

Crystallographic and Analytical Techniques

  • Refinement Tools : SHELXL () and SIR97 () are critical for structural determination. For example, the triethoxysilyl derivative likely required advanced refinement due to its bulky substituent, whereas the target compound’s symmetry might simplify crystallographic analysis .

Biological Activity

N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine, a compound characterized by its complex structure involving pyridine and imine functionalities, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H14NC_{18}H_{14}N, with a molecular weight of 286.33 g/mol. It features a pyridine ring and an imine group, which are significant in determining its biological activity. The presence of these functional groups allows for interactions with various biological targets, potentially leading to therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that Schiff bases often exhibit antioxidant properties. The imine group may facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the pyridine moiety is known to enhance the interaction with microbial cell membranes.
  • Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of Schiff base derivatives, including our compound of interest. Key findings include:

  • In vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and SK-Hep1 cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity ( ).
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors ( ).

Data Table: Biological Activity Overview

Activity TypeAssay TypeCell Line/PathogenIC50/Effectiveness
AntioxidantDPPH Scavenging-Significant activity
AntimicrobialDisk Diffusion AssayE. coli, S. aureusZone of inhibition observed
AnticancerMTT AssayHeLa, SK-Hep1IC50 ~ 5 μM
Apoptosis InductionFlow CytometryHeLaIncreased apoptotic cells

Case Studies

  • Anticancer Potential : A study conducted by researchers explored the anticancer potential of this compound on human melanoma cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through ROS generation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine
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N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine

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